molecular formula C14H16N4O3 B6646532 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid

3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid

Cat. No. B6646532
M. Wt: 288.30 g/mol
InChI Key: PDZOMZUVTHEYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid, also known as TPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In agriculture, 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid has been used as a plant growth regulator, enhancing crop yields and improving plant resistance to environmental stress. In industry, 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid has been used as a catalyst in various chemical reactions, including the synthesis of polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. Specifically, 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid has several advantages for use in lab experiments, including its high purity, stability, and solubility in water. However, 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid, including:
1. Further studies to elucidate the mechanism of action of 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid and its potential applications in the development of new drugs.
2. Studies to investigate the potential use of 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid as a plant growth regulator in agriculture.
3. Development of new methods for the synthesis of 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid with improved yield and purity.
4. Studies to investigate the potential use of 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid as a catalyst in various chemical reactions.
5. Investigation of the potential toxicity of 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid and its effects on human health.
Conclusion
In conclusion, 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using a variety of methods and has been shown to have anti-inflammatory and anti-cancer properties. While there are still limitations and areas of uncertainty regarding its mechanism of action and potential toxicity, 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid has promising future directions for research.

Synthesis Methods

3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid can be synthesized using a variety of methods, including the reaction of 3-bromo-3-[2-(1,2,4-triazol-1-yl)propanoylamino]phenyl]propanoic acid with sodium azide in the presence of copper(I) iodide. This method has been shown to yield high-quality 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid with high purity and yield.

properties

IUPAC Name

3-[3-[2-(1,2,4-triazol-1-yl)propanoylamino]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-10(18-9-15-8-16-18)14(21)17-12-4-2-3-11(7-12)5-6-13(19)20/h2-4,7-10H,5-6H2,1H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZOMZUVTHEYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)CCC(=O)O)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid

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